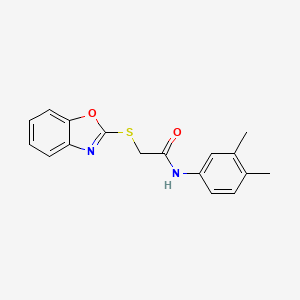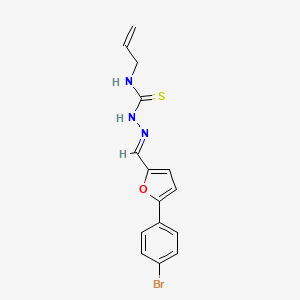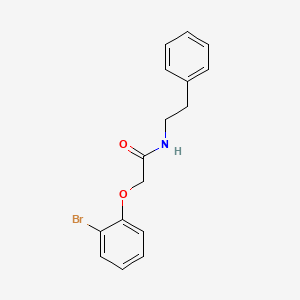![molecular formula C19H21N3O3 B5577317 1-(4-methoxyphenyl)-2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethanone](/img/structure/B5577317.png)
1-(4-methoxyphenyl)-2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The chemical compound is part of a broader class of compounds that have been explored for their potential pharmaceutical applications, including their use as antipsychotics and inhibitors of platelet aggregation. Its structure suggests it may interact with biological targets such as dopamine and serotonin receptors, which are critical in various neurological pathways.
Synthesis Analysis
The synthesis of related compounds often involves linking biphenyl moieties with aryl piperazine through a series of chemical reactions. For instance, Bhosale et al. (2014) describe the design and synthesis of derivatives, including a focus on the antipsychotic activity and computational studies that guide the synthesis process (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).
Molecular Structure Analysis
Hydrogen-bonding patterns and crystal structure analyses provide insight into the molecular configuration of similar compounds. Balderson et al. (2007) studied enaminones, revealing bifurcated intra- and intermolecular hydrogen bonding crucial for understanding the compound's stability and reactivity (Balderson, Fernandes, Michael, & Perry, 2007).
Chemical Reactions and Properties
Electrochemical synthesis methods have been applied to similar compounds, indicating a route for creating arylthiobenzazoles through oxidation processes. Amani and Nematollahi (2012) discuss such a synthesis, highlighting the role of electrochemically generated p-quinone imine in the reaction mechanism (Amani & Nematollahi, 2012).
Physical Properties Analysis
The kinetics of hydrolysis and degradation in aqueous solutions at varying pH and temperature levels have been extensively studied, with Muszalska (2004) providing detailed insights into the stability and reaction kinetics of a structurally similar compound (Muszalska, 2004).
Chemical Properties Analysis
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) techniques have been utilized for the purity evaluation and impurity profiling of related compounds. Thomasberger, Engel, and Feige (1999) detail the separation of byproducts in the synthesis process, indicating the complexity of chemical properties and the necessity for precise analytical methods (Thomasberger, Engel, & Feige, 1999).
Scientific Research Applications
Conformational and Vibrational Studies
A study by Onawole et al. (2017) utilized computational methods to assess the biochemical properties of a similar arylpiperazine-based compound, focusing on its vibrational spectra and possible molecular docking mechanism as an agonist in the human GABA A receptor. This research highlights the compound's potential for reactivity properties and biodegradability in aqueous solutions, emphasizing its versatile applications in biochemical research (Onawole et al., 2017).
Electrochemical Synthesis
Nematollahi and Amani (2011) presented a facile and environmentally friendly electrochemical method for synthesizing new phenylpiperazine derivatives. This method highlights the compound's role in the development of novel synthesis approaches, contributing to greener chemistry practices (Nematollahi & Amani, 2011).
Pharmacological Evaluation and Computational Studies
Research by Bhosale et al. (2014) on biphenyl moiety linked with aryl piperazine synthesized various derivatives and evaluated them for antipsychotic activity. This study combined pharmacological evaluation with computational studies, including QSAR and docking studies, to explore the compounds' anti-dopaminergic and anti-serotonergic activities (Bhosale et al., 2014).
Synthesis and Antiallergy Activity
A study by Walsh et al. (1989) synthesized a series of compounds to evaluate their antiallergy activity. This research demonstrates the compound's potential in the development of antiallergic medications, providing a basis for further pharmacological exploration (Walsh et al., 1989).
Antimicrobial and Antifungal Activities
Patel et al. (2011) synthesized new pyridine derivatives and evaluated their antimicrobial and antifungal activities. This study showcases the versatility of the compound in developing new antimicrobial agents, contributing to the fight against infectious diseases (Patel et al., 2011).
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-6-4-15(5-7-17)18(23)14-21-9-11-22(12-10-21)19(24)16-3-2-8-20-13-16/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONUVQGOGQEDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5577236.png)
![1-(1H-indol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5577257.png)
![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5577258.png)

![N,3,5,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-indole-2-carboxamide](/img/structure/B5577271.png)


![3-isopropyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5577294.png)

![4-[(5-phenylisoxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5577301.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5577304.png)
![3-cyclobutyl-5-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B5577313.png)
![1-(cyclopropylcarbonyl)-N-{1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-piperidinecarboxamide](/img/structure/B5577316.png)
